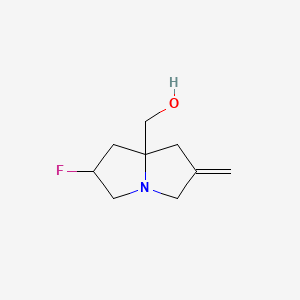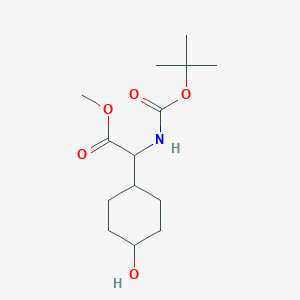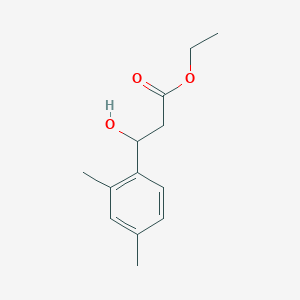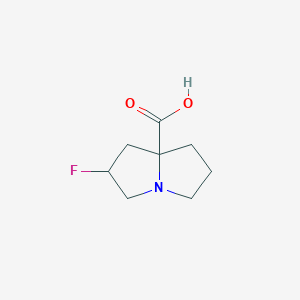
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid is a fluorinated heterocyclic compound It features a pyrrolizine ring system, which is a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid involves several steps. One method includes the formation of a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center. The process is characterized by simple operations, mild reaction conditions, and short reaction times, resulting in high yield and chiral purity .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing reaction time and complexity. The process typically involves the use of advanced techniques such as chiral chromatography and ozonation .
Análisis De Reacciones Químicas
Types of Reactions
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
- (2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol
Uniqueness
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid is unique due to its specific fluorine substitution and the presence of a carboxylic acid group.
Propiedades
Fórmula molecular |
C8H12FNO2 |
|---|---|
Peso molecular |
173.18 g/mol |
Nombre IUPAC |
2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12) |
Clave InChI |
NNYSGPFPTKADCD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC(CN2C1)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


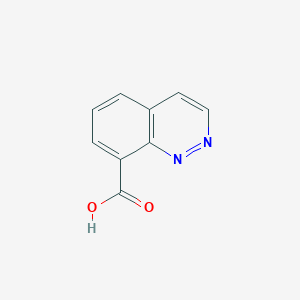
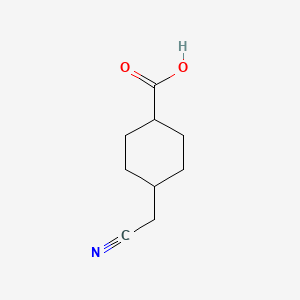

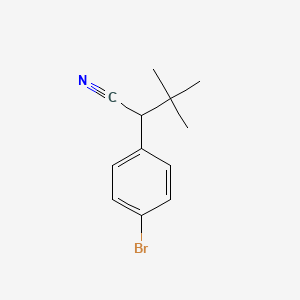
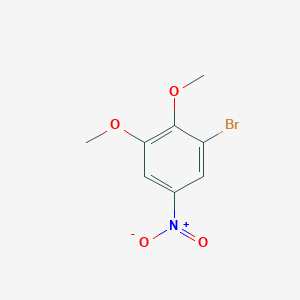

![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
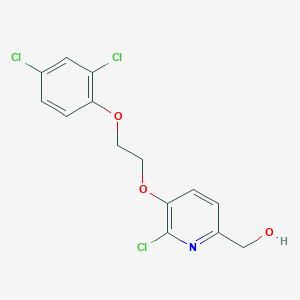
![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
![2,3-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678288.png)
